molecular formula C15H14N2O2 B1267888 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 23474-61-5

2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B1267888
CAS No.: 23474-61-5
M. Wt: 254.28 g/mol
InChI Key: PQQVQZLUXCWJBA-UHFFFAOYSA-N
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Description

2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines These compounds are characterized by a fused ring system containing both benzene and oxazepine rings The presence of an amino group at the 2-position and an ethyl group at the 10-position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one can be achieved through several methods. One common approach involves the N-arylation of 2-aminophenol with 2-halogenated benzoic or phenylacetic acids, followed by intramolecular lactonization or acylation under mild conditions . Another method involves the base-promoted synthesis starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, using potassium phosphate or potassium carbonate as promoters .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yields and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of biomass-derived N-arylated 2-aminophenol as a starting material has also been explored for more sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the amino and ethyl groups, leading to different chemical properties and applications.

    2-amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and biological activity.

    2-amino-10-phenyldibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains a phenyl group, which can influence its interactions with molecular targets.

Uniqueness

2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both the amino and ethyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

8-amino-5-ethylbenzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-17-12-5-3-4-6-14(12)19-13-8-7-10(16)9-11(13)15(17)18/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQVQZLUXCWJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178030
Record name 2-Amino-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23474-61-5
Record name 2-Amino-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023474615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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